

Unraveling the Structural Enigma of MY-943: A Technical Overview

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

MY-943, also identified as compound I-25, has emerged as a promising small molecule in cancer research. It functions as a potent dual inhibitor, targeting both tubulin polymerization and Lysine-specific demethylase 1 (LSD1), thereby exhibiting significant anticancer properties. This technical guide provides a comprehensive summary of the currently available information on **MY-943**, with a focus on its chemical identity, biological activity, and mechanism of action.

Despite extensive investigation, as of late 2025, the experimental crystal structure of **MY-943** has not been reported in publicly accessible scientific literature. Molecular docking studies have been performed to model its interaction with its biological targets, but no crystallographic data, such as space group, unit cell dimensions, or atomic coordinates, are available.

Chemical and Physical Properties

MY-943 is chemically known as 2-((3-hydroxy-4-methoxybenzyl) (3,4,5-trimethoxyphenyl) amino)-2-oxoethyl 4-(4-aminophenyl) piperazine-1-carbodithioate. Its molecular formula is C30H36N4O6S2.

Biological Activity and Quantitative Data



MY-943 demonstrates potent antiproliferative activity against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the primary literature.

Cell Line	Cancer Type	IC50 (μM)
MGC-803	Gastric Cancer	0.017
HCT-116	Colorectal Carcinoma	0.044
KYSE450	Esophageal Squamous	0.030

Experimental Protocols

The primary research on **MY-943** details several key experiments to elucidate its biological function. The methodologies for these experiments are outlined below.

Cell Viability Assay: The antiproliferative activity of **MY-943** was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with varying concentrations of **MY-943** for a specified duration. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.

Tubulin Polymerization Inhibition Assay: The effect of **MY-943** on tubulin polymerization was evaluated using an in vitro assay. Tubulin protein was incubated with **MY-943** or control compounds in a polymerization buffer. The change in turbidity, which corresponds to the extent of tubulin polymerization, was monitored over time by measuring the absorbance at 340 nm.

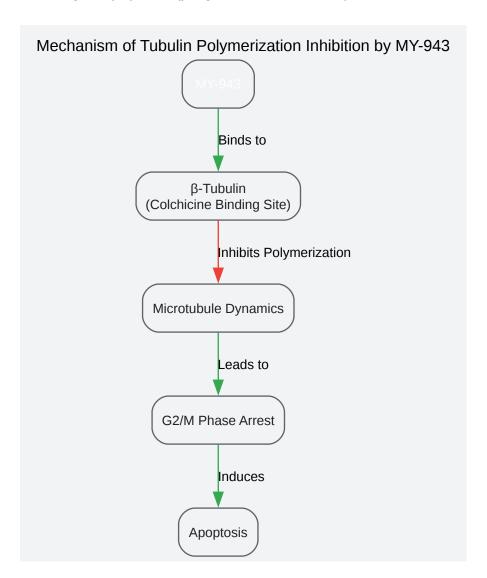
LSD1 Inhibition Assay: The inhibitory activity of **MY-943** against LSD1 was determined using a commercially available LSD1 inhibitor screening assay kit. The assay measures the activity of LSD1 in the presence of the inhibitor by monitoring the demethylation of a specific substrate, often through a fluorescence-based readout.

Signaling Pathways and Mechanism of Action



MY-943 exerts its anticancer effects through a dual-inhibition mechanism, impacting two critical cellular processes: microtubule dynamics and histone demethylation.

1. Inhibition of Tubulin Polymerization: **MY-943** binds to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, **MY-943** arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

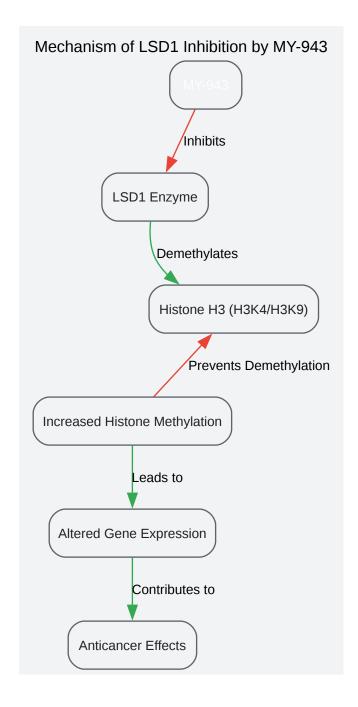


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Caption: MY-943 inhibits tubulin polymerization leading to cell cycle arrest and apoptosis.



2. Inhibition of Lysine-specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in various cancers. MY-943 inhibits the enzymatic activity of LSD1, leading to an increase in the methylation levels of H3K4 and H3K9. This alteration in histone methylation patterns can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis, contributing to the anticancer effects of MY-943.



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Caption: MY-943 inhibits LSD1, altering histone methylation and gene expression.

Conclusion:

MY-943 is a novel and potent dual inhibitor of tubulin polymerization and LSD1, demonstrating significant potential as an anticancer agent. While its biological activities and mechanism of action have been partially elucidated, the absence of an experimental crystal structure limits a detailed understanding of its molecular interactions at an atomic level. Future research, including crystallographic studies, will be crucial for the rational design of more potent and selective analogs of **MY-943** for therapeutic applications.

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